molecular formula C21H17F3N4O B289461 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one

3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one

Número de catálogo B289461
Peso molecular: 398.4 g/mol
Clave InChI: HLJWGGKLGXPORZ-WYMLVPIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor-kappa B (NF-κB). It has been found to have potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases.

Mecanismo De Acción

3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one inhibits the transcription factor NF-κB, which plays a key role in the regulation of inflammation, immune responses, and cell survival. By inhibiting NF-κB, 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one reduces the production of pro-inflammatory cytokines and other factors that contribute to the development and progression of various diseases.
Biochemical and Physiological Effects:
3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one has been found to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and reduction of angiogenesis (the formation of new blood vessels). These effects contribute to its potential therapeutic applications in cancer and other diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one is that it has been extensively studied and has been found to have potential therapeutic applications in a variety of diseases. However, one limitation is that its mechanism of action is complex and not fully understood, which makes it difficult to predict its effects in different contexts.

Direcciones Futuras

There are several future directions for research on 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could have even greater therapeutic potential. Another area of interest is the investigation of the potential role of 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the mechanism of action of 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one and its effects in different contexts.

Métodos De Síntesis

The synthesis of 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one involves several steps, including the reaction of 2-pyridinecarboxaldehyde with 3-(trifluoromethyl)aniline to form a Schiff base intermediate. This intermediate is then reacted with 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one to form the final product.

Aplicaciones Científicas De Investigación

3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied for its potential therapeutic applications in cancer, inflammatory disorders, and autoimmune diseases. In cancer, 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been found to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
In inflammatory disorders, 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This makes it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.
In autoimmune diseases, 3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one has been found to inhibit the activation of immune cells that attack the body's own tissues. This makes it a potential treatment for diseases such as multiple sclerosis and lupus.

Propiedades

Fórmula molecular

C21H17F3N4O

Peso molecular

398.4 g/mol

Nombre IUPAC

(5E)-3-methyl-1-pyridin-2-yl-5-[[3-(trifluoromethyl)anilino]methylidene]-6,7-dihydroindazol-4-one

InChI

InChI=1S/C21H17F3N4O/c1-13-19-17(28(27-13)18-7-2-3-10-25-18)9-8-14(20(19)29)12-26-16-6-4-5-15(11-16)21(22,23)24/h2-7,10-12,26H,8-9H2,1H3/b14-12+

Clave InChI

HLJWGGKLGXPORZ-WYMLVPIESA-N

SMILES isomérico

CC1=NN(C2=C1C(=O)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/CC2)C4=CC=CC=N4

SMILES

CC1=NN(C2=C1C(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)CC2)C4=CC=CC=N4

SMILES canónico

CC1=NN(C2=C1C(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)CC2)C4=CC=CC=N4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.